2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride
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Overview
Description
2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride is a chemical compound with a complex structure that includes a tert-butylamino group, a chlorophenyl group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorophenylpropanone: This can be achieved through the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The 2-chlorophenylpropanone is then reacted with tert-butylamine under basic conditions to introduce the tert-butylamino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one.
Reduction: Formation of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-ol.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride
- 2-(Tert-butylamino)-1-(2-bromophenyl)propan-1-one hydrochloride
- 2-(Tert-butylamino)-1-(2-methylphenyl)propan-1-one hydrochloride
Uniqueness
2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-7-5-6-8-11(10)14;/h5-9,15H,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZQPDKRPYOMAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Cl)NC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388713 |
Source
|
Record name | 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049718-57-1 |
Source
|
Record name | 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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